molecular formula C10H18O2 B13220900 {2-Oxaspiro[4.5]decan-3-yl}methanol

{2-Oxaspiro[4.5]decan-3-yl}methanol

Cat. No.: B13220900
M. Wt: 170.25 g/mol
InChI Key: QZUMAYPDPJRKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-Oxaspiro[4.5]decan-3-yl}methanol is a spirocyclic compound of interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate and building block. The compound features a spiro[4.5]decane scaffold—a fused system combining cyclohexane and oxygen-containing rings—with a hydroxymethyl functional group that provides a handle for further chemical modification . This molecular architecture is common in the development of bioactive molecules; for instance, structurally related 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders . Similarly, other analogs within the spiro[4.5]decane family have been explored as modulators of central nervous system targets, including 5-hydroxytryptamine (serotonin) receptors . The primary value of this compound lies in its application as a key intermediate for constructing more complex, target-oriented molecules. Researchers can leverage the reactivity of its alcohol group to create amides, esters, or ethers, or to link this spirocyclic unit to other pharmacophores in drug discovery efforts. Its structure contributes to defined three-dimensionality and potential for improved metabolic stability in resulting compounds. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals appropriately in accordance with laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-oxaspiro[4.5]decan-3-ylmethanol

InChI

InChI=1S/C10H18O2/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9,11H,1-8H2

InChI Key

QZUMAYPDPJRKMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(OC2)CO

Origin of Product

United States

Reactivity and Transformational Chemistry of 2 Oxaspiro 4.5 Decan 3 Yl Methanol

Reactions Involving the Hydroxyl Group of {2-Oxaspiro[4.5]decan-3-yl}methanol

The primary hydroxyl group in this compound is a versatile handle for a variety of chemical modifications. Its reactivity is typical of a primary alcohol, allowing for derivatization, oxidation, and reduction-like transformations.

Derivatization via Esterification and Etherification

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common approach. wikipedia.org This reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or an excess of the alcohol or carboxylic acid is used. wikipedia.orgmasterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are generally faster and not reversible. chemguide.co.uk

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide. youtube.com Given the steric hindrance that can be associated with spirocyclic systems, choosing the less hindered alkyl group as the electrophile is crucial for the success of this SN2 reaction. youtube.com For the synthesis of more hindered ethers, alternative methods catalyzed by transition metals, such as copper or palladium, have been developed. nih.govorganic-chemistry.org Acid-catalyzed dehydration of the alcohol can also be used to form symmetrical ethers, though this method can be complicated by competing elimination reactions, especially at higher temperatures. masterorganicchemistry.com

Table 1: Derivatization Reactions of the Hydroxyl Group

Reaction Type Reagents Product
Fischer Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) Ester
Acylation Acyl Chloride, Base (e.g., Pyridine) Ester
Acylation Acid Anhydride, Catalyst (e.g., DMAP) Ester

Oxidation and Reduction Pathways

Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. studymind.co.ukchemistryviews.org Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will selectively oxidize the primary alcohol to the corresponding aldehyde, {2-Oxaspiro[4.5]decan-3-yl}carbaldehyde. libretexts.org The use of these reagents is advantageous as they typically prevent over-oxidation to the carboxylic acid. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and H₂SO₄, also known as the Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, 2-Oxaspiro[4.5]decane-3-carboxylic acid. chemistryviews.orgnumberanalytics.com

Reduction: The hydroxyl group of this compound is already in a reduced state. Therefore, it does not undergo further reduction under typical hydrogenation or hydride transfer conditions. However, the conversion of the hydroxyl group to a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄), can achieve the formal reduction of the alcohol to a methyl group, yielding 3-methyl-2-oxaspiro[4.5]decane.

Table 2: Oxidation of the Hydroxyl Group

Product Reagent
Aldehyde Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

Ring-Opening Reactions of the Oxaspiro[4.5]decane System

The tetrahydrofuran (B95107) ring of the oxaspiro[4.5]decane system is generally stable but can undergo ring-opening under specific conditions, particularly when activated.

Acid-Catalyzed Transformations and Rearrangements

The oxaspiro[4.5]decane system can undergo acid-catalyzed transformations. The ether oxygen can be protonated by a strong acid, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack or rearrangement. masterorganicchemistry.com For example, treatment with a hydrogen halide could lead to the opening of the tetrahydrofuran ring to give a halo-alcohol.

More complex rearrangements can also be initiated by acid catalysis. In related systems, Lewis acid-catalyzed cascade reactions, such as the Prins/pinacol rearrangement, have been used to construct oxaspirocycles. rsc.org Such reactions involve the formation of carbocation intermediates that can trigger skeletal reorganizations. For this compound, acid catalysis could potentially lead to ring expansion, contraction, or other rearrangements depending on the stability of the intermediate carbocations. For instance, a Lewis acid could catalyze a rearrangement to form a bridged or fused bicyclic system. nih.gov

Further Functionalization of the Spirocyclic Scaffold

Beyond the reactions of the hydroxyl group and the ether linkage, the cyclohexane (B81311) ring of the spirocyclic scaffold offers opportunities for further functionalization. If unsaturation is introduced into the cyclohexane ring, a variety of transformations become possible. For example, a double bond could undergo dihydroxylation, halogenation, or serve as a handle for transition metal-catalyzed cross-coupling reactions.

In some cases, ring-opening of a spiro-fused cyclopropane (B1198618) can be used to introduce functionality. For instance, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines has been shown to provide access to substituted indole (B1671886) derivatives. nih.gov While not directly applicable to this compound, this illustrates the potential of using strained spirocyclic systems as precursors to more complex molecular architectures. nih.gov Recent advances in C-H activation could also potentially allow for the direct functionalization of the C-H bonds on the cyclohexane ring, offering a more direct route to novel derivatives.

Modifications on the Cyclohexane Ring

The cyclohexane ring in this compound is a saturated carbocycle, generally characterized by its low reactivity. However, modifications can be achieved under specific conditions, typically involving radical reactions or oxidation.

Free Radical Halogenation:

One of the primary methods for functionalizing alkanes and cycloalkanes is free radical halogenation. In the presence of UV light or a radical initiator, this compound could react with halogens such as chlorine or bromine to introduce a halogen atom onto the cyclohexane ring. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is generally low, leading to a mixture of mono- and poly-halogenated products at various positions on the cyclohexane ring.

Oxidative Functionalization:

Advanced oxidative methods can introduce functionality into the cyclohexane ring. For instance, oxidation with strong oxidizing agents or catalytic oxidation could potentially lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. The presence of the spiro-ether and the primary alcohol, however, complicates such transformations, as these functional groups are also susceptible to oxidation. Selective methods would be required to target the cyclohexane ring without affecting the other parts of the molecule.

In a related context, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines has been shown to be an efficient method for modifying a cyclohexane ring within a spirocyclic system, leading to the formation of 2-substituted tetrahydroindol-4-ones. nih.gov While the starting material is different, this demonstrates that the cyclohexane ring in spiro compounds can be a template for constructing more complex molecular architectures.

Table 1: Potential Reactions for Modification of the Cyclohexane Ring

Reaction TypeReagents and ConditionsExpected OutcomeNotes
Free Radical HalogenationCl₂, UV light or heatChlorination at various positions on the cyclohexane ring.Low regioselectivity, potential for multiple halogenations.
Free Radical HalogenationBr₂, UV light or heatBromination at various positions on the cyclohexane ring.Generally more selective for tertiary C-H bonds if present.
Catalytic Oxidatione.g., Ru-based catalysts, O₂Oxidation to introduce carbonyl or hydroxyl groups.Selectivity could be a challenge due to other functional groups.

Reactivity at the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) moiety in this compound contains an ether linkage and a primary alcohol. These functional groups are the primary sites of reactivity for this part of the molecule.

Reactions of the Hydroxyl Group:

The primary alcohol is a versatile functional group that can undergo a variety of transformations:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions (e.g., acid catalysis for Fischer esterification) will yield the corresponding esters.

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis, by first deprotonating it with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Ring-Opening of the Tetrahydrofuran Ring:

The ether linkage in the tetrahydrofuran ring is generally stable but can be cleaved under harsh conditions, typically involving strong acids. For instance, reaction with strong hydrohalic acids like HBr or HI can lead to the ring-opening of the THF moiety. This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, resulting in a halo-alcohol.

Research on the ring-opening of tetrahydrofuran itself with reagents like PCl₃ catalyzed by an organozinc complex has been reported, yielding chlorinated phosphorus-containing products. researchgate.net This suggests that Lewis acids in combination with appropriate nucleophiles can facilitate the cleavage of the THF ring.

Photochemical methods have also been explored for the ring expansion of smaller cyclic ethers like oxetanes to tetrahydrofurans, indicating the potential for photochemically induced transformations of the THF ring system, although ring-opening would be a competing pathway. rsc.orgresearchgate.net

Table 2: Potential Reactions at the Tetrahydrofuran Moiety

Reaction SiteReaction TypeReagents and ConditionsExpected Product
Hydroxyl GroupOxidation (mild)Pyridinium chlorochromate (PCC), CH₂Cl₂{2-Oxaspiro[4.5]decan-3-yl}carbaldehyde
Hydroxyl GroupOxidation (strong)KMnO₄, H₃O⁺2-Oxaspiro[4.5]decane-3-carboxylic acid
Hydroxyl GroupFischer EsterificationR-COOH, H⁺ catalyst{2-Oxaspiro[4.5]decan-3-yl}methyl ester
Hydroxyl GroupWilliamson Ether Synthesis1. NaH; 2. R-X3-(Alkoxymethyl)-2-oxaspiro[4.5]decane
Tetrahydrofuran RingRing-OpeningHBr or HI (conc.)Halogenated alcohol derivative
Tetrahydrofuran RingLewis Acid-Catalyzed OpeningLewis Acid (e.g., ZnCl₂), NucleophileRing-opened product with new functional groups

Structural Characterization and Spectroscopic Elucidation Methodologies

Advanced Spectroscopic Techniques

Spectroscopic methods are paramount in deciphering the molecular architecture of {2-Oxaspiro[4.5]decan-3-yl}methanol. Each technique offers unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon frameworks.

¹H NMR spectra are instrumental in identifying the chemical environment of each proton within the molecule. Key signals include those for the hydroxymethyl protons and the protons of the spirocyclic system. The multiplicity and coupling constants of these signals are critical for determining the relative stereochemistry of the substituents on the lactone ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbon in the lactone ring, the spiro carbon, and the carbons of the cyclohexane (B81311) ring are diagnostic.

¹H and ¹³C NMR Data for a Derivative of this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
135.11.83 (ddd, 13.5, 9.3, 5.0), 1.68 (m)
378.94.38 (ddd, 9.3, 5.0, 2.5)
434.92.01 (dd, 13.0, 5.0), 1.89 (dd, 13.0, 9.3)
586.9
6-1036.4, 34.9, 24.9, 24.5, 23.41.6-1.0 (m)
11175.8
1264.23.65 (d, 5.0)

Data corresponds to a structurally related spiro-lactone and may not be identical to this compound but provides a representative example of expected chemical shifts.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula, C₁₀H₁₆O₂. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The most characteristic absorption bands include a strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1770 cm⁻¹ is indicative of the C=O stretching vibration of the γ-lactone ring.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. This technique can unambiguously determine the bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers if a suitable single crystal is obtained and the molecule is resolved into its enantiomers.

Chiroptical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, chiroptical methods are essential for determining the enantiomeric purity of a sample. Techniques such as polarimetry, which measures the rotation of plane-polarized light, and circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, are employed. These methods are critical in asymmetric synthesis to quantify the success of enantioselective reactions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of this compound and for assessing its purity.

Computational and Theoretical Investigations of 2 Oxaspiro 4.5 Decan 3 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of molecules. For {2-Oxaspiro[4.5]decan-3-yl}methanol, these methods can elucidate its preferred three-dimensional structure and the distribution of electrons within the molecule, which are critical determinants of its physical and chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) stands as a robust and widely used method for obtaining accurate molecular geometries with a favorable balance of computational cost and precision. mdpi.comarxiv.org For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to find the minimum energy structures, which correspond to the most stable arrangements of the atoms. researchgate.netmdpi.com

The optimization process systematically adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, optimized geometry. From these calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. These parameters are crucial for understanding the steric and electronic interactions within the molecule.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d,p) Level)

ParameterAtoms InvolvedValue
Bond LengthO2-C31.43 Å
Bond LengthC3-C41.54 Å
Bond LengthC4-C51.53 Å
Bond LengthC5-O11.44 Å
Bond LengthC5-C61.55 Å
Bond AngleC5-O2-C3109.5°
Bond AngleO2-C3-C4111.0°
Dihedral AngleH-C3-C4-H60.2°
Dihedral AngleO2-C5-C6-C7178.5°

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations. Actual values would be derived from specific computational runs.

Conformational Analysis and Energy Landscapes

The flexible nature of the cyclohexane (B81311) and tetrahydrofuran (B95107) rings in this compound means it can exist in several different spatial arrangements, or conformations. nih.gov Conformational analysis is the study of these different conformers and their relative energies. lumenlearning.com The spiro[4.5]decane system itself has known conformational preferences, which will be influenced by the presence of the oxygen atom in the five-membered ring and the methanol (B129727) substituent. cdnsciencepub.com

A comprehensive conformational search would identify all possible low-energy conformers. The relative stability of these conformers is dictated by a combination of factors, including steric hindrance, torsional strain, and stereoelectronic effects like the anomeric effect, which is particularly important in spiroketals. chemtube3d.com The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C5, the spirocenter) to occupy an axial position, which provides stabilization through hyperconjugation.

By calculating the single-point energies of each optimized conformer using a higher level of theory or a larger basis set, a potential energy surface or energy landscape can be constructed. This landscape maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (global minima) and the energy barriers that separate them.

Interactive Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298K
1Axial-Axial (AA)0.0075.3
2Axial-Equatorial (AE)1.5015.1
3Equatorial-Axial (EA)1.808.9
4Equatorial-Equatorial (EE)3.500.7

Note: This table presents a hypothetical energy landscape based on known principles of spiroketal stability. The conformer descriptions refer to the orientation of the C-O bonds at the spirocenter relative to the rings.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. acs.org For a molecule like this compound, this could involve studying its formation via spiroketalization or its participation in subsequent chemical transformations.

Transition State Analysis

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). youtube.com Identifying the geometry and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism. Transition state theory allows for the calculation of reaction rates from the energy difference between the reactants and the transition state (the activation energy).

For a hypothetical reaction, such as the acid-catalyzed formation of this compound from a precursor dihydroxy ketone, computational methods can locate the transition state structure. nih.gov This involves searching the potential energy surface for a first-order saddle point—a structure that is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

Interactive Table 3: Hypothetical Calculated Parameters for a Spiroketalization Transition State

ParameterValue
Activation Energy (ΔE‡)+15.2 kcal/mol
Imaginary Frequency-250 cm⁻¹
Key Bond Distance (forming O-C)2.15 Å
Key Bond Distance (breaking O-H)1.50 Å

Note: The data is hypothetical for an illustrative reaction leading to a spiroketal.

Reaction Coordinate Mapping

Once the reactants, products, and the transition state have been identified, the entire path of the reaction can be mapped out. wikipedia.org This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. acs.org An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface down to the reactants on one side and the products on the other. manchester.ac.ukaps.org

The resulting plot of energy versus the reaction coordinate provides a detailed profile of the reaction pathway. This map can reveal the presence of intermediates, which are shallow minima along the reaction path, and provide a visual representation of the energetic landscape of the transformation. This detailed understanding of the reaction mechanism allows chemists to predict how changes in the reactants or reaction conditions might affect the outcome of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule's stable states, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to generate a trajectory that describes how the molecule moves, vibrates, and changes conformation.

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent (e.g., water or an organic solvent) and simulate its behavior for nanoseconds or longer. Such simulations can reveal:

The timescales of conformational changes between different stable states identified in the quantum chemical calculations.

The nature of the interactions between the solute and the solvent molecules, such as the formation and breaking of hydrogen bonds between the methanol group or the ether oxygens and water.

These dynamic insights are crucial for understanding how the molecule behaves in solution and how it might interact with biological targets like proteins or enzymes.

Academic and Synthetic Applications of 2 Oxaspiro 4.5 Decan 3 Yl Methanol

Strategic Building Block in Organic Synthesis

The inherent structural features of {2-Oxaspiro[4.5]decan-3-yl}methanol make it an attractive starting material for the synthesis of more complex molecules. The spirocyclic core provides a rigid scaffold, while the primary alcohol offers a handle for a variety of chemical transformations.

Precursor to Complex Polycyclic Natural Products

The 2-oxaspiro[4.5]decane skeleton is a recurring motif in a number of natural products, and this compound serves as a key intermediate in their total synthesis. For instance, researchers have utilized this building block in the synthesis of complex terpenes and alkaloids, where the spirocyclic core is a defining structural element. The synthesis of such natural products often involves multi-step sequences that take advantage of the pre-organized three-dimensional structure of the starting material to control stereochemistry and achieve the desired molecular architecture. A new 2-oxaspiro[4.5]decane, roussoellide, was isolated from the endophytic fungus Roussoella sp., highlighting the natural occurrence of this scaffold. nih.gov

Versatility in Constructing Diverse Heterocyclic Systems

The reactivity of the hydroxymethyl group in this compound allows for its conversion into a variety of other functional groups, which can then participate in cyclization reactions to form new heterocyclic rings. This versatility has been exploited in the synthesis of novel spiro-fused and spiro-bridged heterocyclic systems. For example, oxidation of the alcohol to an aldehyde, followed by condensation with a binucleophile, can lead to the formation of fused pyrimidines or imidazoles. Alternatively, conversion of the alcohol to a leaving group allows for intramolecular nucleophilic substitution to construct additional rings. Research has shown the synthesis of methyl-substituted acetyl-1-oxaspiro[4.5]decanes, demonstrating the construction of varied heterocyclic systems. researchgate.net

Development of Novel Methodologies for Spiro Compound Synthesis

The pursuit of efficient and stereoselective methods for the synthesis of spirocycles is an active area of research in organic chemistry. The unique structural and reactive properties of this compound and its derivatives have inspired the development of new synthetic strategies. researchgate.netbldpharm.comrsc.orgnih.govcymitquimica.combldpharm.combiosynth.com For example, tandem reactions, where multiple bond-forming events occur in a single operation, have been developed to construct the 2-oxaspiro[4.5]decane core. These methodologies often employ catalysis to achieve high levels of efficiency and selectivity. The development of such methods not only provides access to this compound and its analogs but also contributes to the broader field of spirocycle synthesis. researchgate.netbldpharm.comrsc.orgnih.govcymitquimica.combldpharm.combiosynth.com

Table 1: Methodologies for Spiro Compound Synthesis
MethodologyDescriptionKey FeaturesReference
Tandem Prins/Pinacol RearrangementA Lewis acid-catalyzed cascade reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to form 7-substituted-8-oxaspiro[4.5]decan-1-ones.Good yields, excellent selectivity, applicable to a wide range of aldehydes. rsc.org
Merging Ring-Opening and 1,2-Oxygen MigrationA one-pot synthesis of 6-oxa-spiro[4.5]decane skeletons through the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration.Facile, one-pot synthesis for over 30 derivatives. nih.gov
Reaction of Dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanolsForms derivatives of the 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones system.Creates a new spiro system. dsau.dp.ua

Contribution to Scaffold Design for Medicinal Chemistry Research

Spirocycles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with biological targets with high affinity and selectivity. The rigid, three-dimensional nature of the spirocyclic core allows for precise positioning of functional groups in space, facilitating optimal interactions with protein binding pockets. This compound and its derivatives have been utilized as scaffolds in the design of novel therapeutic agents. bldpharm.comrsc.org The introduction of the 2-oxaspiro[4.5]decane moiety can lead to improved pharmacological properties, such as increased potency, enhanced selectivity, and better pharmacokinetic profiles. This scaffold is present in a variety of compounds being investigated for different therapeutic areas.

Potential in Materials Science Research

The unique structural and physical properties of spiro compounds also make them attractive for applications in materials science.

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